

CAS number and commercial suppliers for 4-Chloro Dasatinib

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Compound of Interest

Compound Name: 4-Chloro Dasatinib

Cat. No.: B15282496

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4-Chloro Dasatinib: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **4-Chloro Dasatinib**, including its chemical identity, commercial sourcing, and relevant technical data. This guide is intended for laboratory research use only.

Chemical Identity and Commercial Availability

4-Chloro Dasatinib, a chlorinated analog of the potent tyrosine kinase inhibitor Dasatinib, is a compound of interest for various research applications, including its use as a reference standard in analytical studies.

CAS Number: 2468737-89-3[1]

Commercial Suppliers

The following table summarizes the commercial suppliers for **4-Chloro Dasatinib**. Availability and product specifications should be confirmed directly with the suppliers.

Supplier	Product Name	Additional Information
Pharmaffiliates	4-Chloro Dasatinib	Offers highly pure 4-Chloro Dasatinib.[1]
Simson Pharma	Dasatinib Impurity 1	Available via custom synthesis.
Daicel Pharma Standards	N-(2,4-dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide	Listed as a Dasatinib Intermediate.

Experimental Protocols

While specific experimental protocols for **4-Chloro Dasatinib** are not readily available in the public domain, established methods for the synthesis, purification, and analysis of Dasatinib can be adapted. These protocols serve as a foundational methodology for working with its chlorinated analog.

Synthesis of Dasatinib Analogs

The synthesis of Dasatinib and its analogs typically involves a multi-step process. A common route includes the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a substituted pyrimidine. For the synthesis of **4-Chloro Dasatinib**, a chlorinated derivative of the pyrimidine moiety would likely be used as a starting material. The reaction is often carried out in the presence of a base and a suitable solvent.

One reported synthesis for Dasatinib involves the nucleophilic displacement of a chlorine atom on 4,6-dichloro-2-methylpyrimidine with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, followed by coupling with 1-(2-hydroxyethyl)piperazine.

Purification

Purification of Dasatinib is often achieved through recrystallization from a mixed solvent system. A common method involves dissolving the crude product in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then inducing precipitation by the

addition of an anti-solvent like water or another organic solvent. The resulting solid can be collected by filtration and dried to yield a high-purity product. A patent for the purification of Dasatinib describes dissolving the crude material in a heated solvent and then precipitating the purified compound by cooling or adding an anti-solvent to achieve a purity of over 99.5%.

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification and purity assessment of Dasatinib and its related compounds. Several HPLC methods have been developed and validated for this purpose.

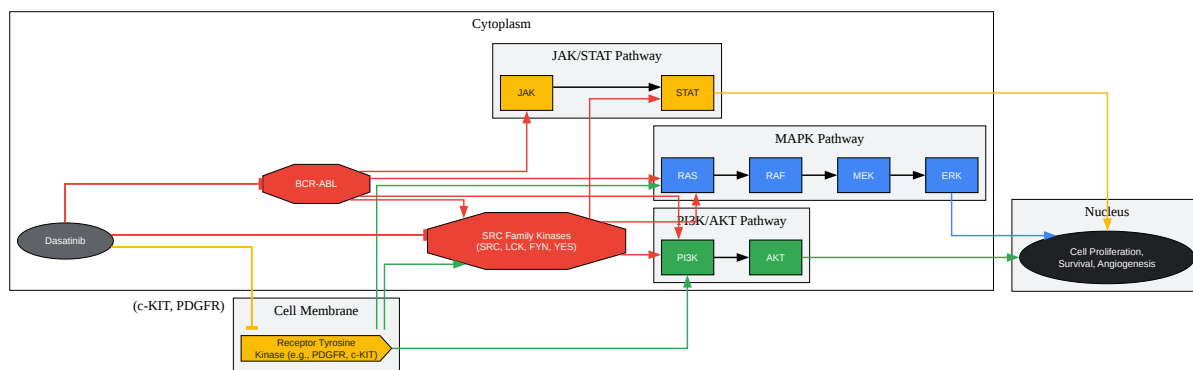
A representative HPLC method for Dasatinib analysis utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture. Detection is typically performed using a UV detector at a wavelength of around 300-320 nm. The retention time and peak area are used to determine the concentration and purity of the sample. For instance, one method specifies a Hypersil BDS C18 column with a mobile phase of phosphate buffer and acetonitrile (85:15 v/v) at a flow rate of 1.1 mL/min, with detection at 300 nm.[2] Another method employs a gradient elution with a mobile phase of potassium dihydrogen phosphate and a mixture of acetonitrile and methanol.[3]

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful tool for the identification and characterization of Dasatinib and its impurities.

Signaling Pathways

Dasatinib is a potent, multi-targeted inhibitor of several key oncogenic kinases. Its primary targets are the BCR-ABL fusion protein and the SRC family of tyrosine kinases (SRC, LCK, YES, FYN). By binding to the ATP-binding site of these kinases, Dasatinib inhibits their activity, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.

The inhibition of these primary targets leads to the modulation of several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. The diagram below illustrates the principal signaling pathways affected by Dasatinib. It is anticipated that **4-Chloro Dasatinib** would have a similar mechanism of action, though its potency and selectivity may differ.



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Caption: Dasatinib signaling pathway overview.

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